molecular formula C15H18Cl2N2O2 B4413284 N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

Cat. No.: B4413284
M. Wt: 329.2 g/mol
InChI Key: OFTYYVKLMISABP-UHFFFAOYSA-N
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Description

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is an organic compound that features a benzylamine structure with chloro and methoxy substituents on the benzene ring and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4,5-dimethoxybenzaldehyde and 2-pyridinemethanamine.

    Reductive Amination: The key step involves the reductive amination of 3-chloro-4,5-dimethoxybenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interactions of amine-containing compounds with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use. For example, in medicinal chemistry, it may act by modulating neurotransmitter systems or inhibiting specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-4,5-dimethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
  • (3-chloro-4,5-dimethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride

Uniqueness

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is unique due to the specific positioning of the pyridinylmethyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2.ClH/c1-19-14-8-11(7-13(16)15(14)20-2)9-17-10-12-5-3-4-6-18-12;/h3-8,17H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTYYVKLMISABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

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